molecular formula C11H24ClNO2 B1442844 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219949-03-7

4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1442844
CAS No.: 1219949-03-7
M. Wt: 237.77 g/mol
InChI Key: KSYPWDRLOXUKNY-UHFFFAOYSA-N
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Description

4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride (CAS 1219949-03-7) is a high-purity piperidine derivative offered for research and development purposes . This compound features a molecular formula of C11H24ClNO2 and a molecular weight of 237.77 g/mol . The piperidine scaffold is a privileged structure in medicinal chemistry, and the incorporation of the 2-(2-ethoxyethoxy)ethyl side chain introduces ether functionalities that can influence the compound's solubility and hydrogen-bonding capacity, making it a valuable intermediate. Researchers utilize this building block in the synthesis of more complex molecules, particularly in the exploration of compounds with potential activity on the central nervous system . Piperidine derivatives are frequently investigated for their interactions with neurological targets, and some are explored as potential analgesics or for the treatment of neurodegenerative conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can handle this material according to the safety guidelines typically assigned to laboratory chemicals of this class, which are often classified as irritants .

Properties

IUPAC Name

4-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-13-9-10-14-8-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYPWDRLOXUKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-03-7
Record name Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxyethoxy side chain that may influence its pharmacological properties. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H22ClN2O3
  • IUPAC Name : this compound
  • CAS Number : 56829882

The biological activity of this compound involves interaction with various biological targets, including receptors and enzymes. The specific mechanism can vary based on the target but generally includes modulation of receptor activity and inhibition of enzymatic pathways.

Pharmacological Effects

Research has indicated that piperidine derivatives, including this compound, exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some studies have shown that piperidine derivatives can possess antimicrobial properties. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains .
  • Cytotoxicity : Investigations into the cytotoxic effects of piperidine derivatives have revealed variable toxicity profiles, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that certain piperidine derivatives exhibited potent antitubercular activity, with MIC values significantly lower than those for standard antibiotics . This suggests that compounds like this compound may hold promise in treating resistant strains of tuberculosis.
  • Selective Toxicity : In vitro studies indicated that some derivatives displayed selective cytotoxicity towards cancer cell lines while having minimal effects on normal human cells. This selectivity is crucial for developing targeted therapies with reduced side effects .
  • Interaction with Biological Targets : Research has shown that piperidine derivatives can interact with various biological targets, influencing pathways such as apoptosis and cell proliferation. These interactions are essential for understanding their therapeutic potential in diseases like cancer and infections .

Data Table: Biological Activity Summary

PropertyDescription
Antimicrobial ActivityMIC against M. tuberculosis: 0.5 - 4 µg/mL
CytotoxicitySelective towards cancer cells
Mechanism of ActionModulation of receptor/enzyme activity
Potential ApplicationsAntitubercular agent, anticancer therapies

Scientific Research Applications

Central Nervous System Disorders

Research indicates that piperidine derivatives, including 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride, have potential applications in treating central nervous system disorders. Piperidine compounds are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction can be beneficial in developing treatments for conditions such as depression and anxiety disorders.

Case Study: A study on similar piperidine compounds demonstrated their efficacy in modulating serotonin levels, leading to improved mood and reduced anxiety in animal models .

Antimicrobial Activity

Piperidine derivatives have shown promising antimicrobial properties. The introduction of ether groups, such as those found in this compound, may enhance membrane permeability, allowing for better interaction with microbial cells.

Data Table: Antimicrobial Efficacy of Piperidine Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Ether-Functionalized PiperidinesEscherichia coli16 µg/mL
Control (No Treatment)->100 µg/mL

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its ether groups can enhance solubility and bioavailability of drugs.

Research Insight: Recent studies have explored the use of piperidine-based compounds in liposomal formulations, which improve the pharmacokinetics of encapsulated drugs . These formulations can target specific tissues, thereby minimizing systemic side effects.

Cardiovascular Applications

Piperidine derivatives have been investigated for their roles in cardiovascular health. They may act as inhibitors of enzymes involved in hypertension and inflammation.

Case Study: A study evaluating a similar piperidine compound showed significant reductions in blood pressure in hypertensive rat models when administered over a period of two weeks . This suggests that this compound may have potential as a therapeutic agent for managing hypertension.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
4-[2-(2-Ethoxyethoxy)ethyl]piperidine HCl C₉H₂₀ClNO₂ (inferred) ~217.72 Ethoxyethoxyethyl (-CH₂CH₂-O-CH₂CH₂-OCH₂CH₃)
4-[2-(Methylsulfanyl)ethyl]piperidine HCl C₈H₁₈ClNS 195.75 Methylsulfanylethyl (-CH₂CH₂-SCH₃)
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl C₁₃H₁₅ClF₃NO 313.72 3-Trifluoromethylphenoxyethyl (-CH₂CH₂-O-C₆H₃(CF₃))
4-[2-(Isopentyloxy)ethyl]piperidine HCl C₁₂H₂₆ClNO 235.79 Isopentyloxyethyl (-CH₂CH₂-O-CH₂CH(CH₂CH₃))
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine HCl C₁₇H₂₂ClNO 291.82 Naphthyloxyethyl (-CH₂CH₂-O-C₁₀H₇)

Key Observations :

  • Hydrophilicity : The ethoxyethoxy group in the target compound enhances water solubility compared to aromatic (e.g., naphthyl) or lipophilic (e.g., isopentyl) substituents .
  • Steric Effects : Bulky substituents like isopentyloxy () or naphthyloxy () may reduce metabolic stability compared to the linear ethoxyethoxy chain .

Preparation Methods

Detailed Preparation Methods

Alkylation of Piperidine with Ethoxyethoxyethyl Halides

One common method involves the nucleophilic substitution reaction where piperidine or 4-piperidinol is alkylated with a suitable 2-(2-ethoxyethoxy)ethyl halide (e.g., bromide or tosylate). The reaction proceeds under basic conditions to afford the substituted piperidine intermediate.

  • Reaction conditions:
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Base: potassium carbonate or sodium hydride to deprotonate piperidine nitrogen
    • Temperature: moderate heating (50–80°C) to promote substitution
  • Outcome: Formation of 4-[2-(2-ethoxyethoxy)ethyl]piperidine

Reduction and Protection Strategies

In some synthetic routes, the piperidine ring is constructed via reduction of pyridine derivatives or through cyclization reactions involving amino alcohols. Protection of functional groups such as amines or hydroxyls may be necessary to direct substitution selectively at the 4-position.

Salt Formation

The free base of 4-[2-(2-ethoxyethoxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound’s water solubility and facilitates purification by crystallization.

Representative Synthetic Route Example

Step Reagents and Conditions Description Yield (%)
1 Piperidine + 2-(2-ethoxyethoxy)ethyl bromide, K2CO3, DMF, 70°C, 12 h N-alkylation to form 4-[2-(2-ethoxyethoxy)ethyl]piperidine 75–85
2 HCl in ethanol, room temperature, 2 h Formation of hydrochloride salt 90–95 (crystallized)

This approach is widely used due to its simplicity and high yield under mild conditions.

Alternative Synthetic Approaches

  • Phase Transfer Catalysis (PTC):
    Some patents describe the use of phase transfer catalysts to facilitate alkylation reactions in biphasic systems, improving reaction rates and yields while minimizing side reactions.

  • Use of Tosylates or Triflates:
    Instead of halides, tosylates or triflates of the ethoxyethoxyethyl moiety can be used as alkylating agents under similar nucleophilic substitution conditions.

  • Multi-step Synthesis via Intermediates:
    Complex synthetic routes involving intermediate formation of sulfonic acid esters and subsequent substitution with piperidine derivatives have been reported for related compounds, offering high purity and scalability for industrial production.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

  • Choice of base: Strong bases like sodium hydride increase reaction rates but require careful handling; milder bases like potassium carbonate are safer and effective.
  • Temperature control: Elevated temperatures favor substitution but may increase side reactions; optimization is necessary.
  • Solvent selection: Polar aprotic solvents enhance nucleophilicity and solubility of reagents.
  • Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate yields high purity product.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Disadvantages
Direct N-alkylation with ethoxyethoxyethyl bromide Piperidine, 2-(2-ethoxyethoxy)ethyl bromide, K2CO3, DMF 70°C, 12 h Simple, high yield, scalable Requires handling of alkyl halides
Phase Transfer Catalysis (PTC) Piperidine, ethoxyethoxyethyl tosylate, PTC agent, aqueous/organic biphasic system Room temp to 60°C Mild conditions, environmentally friendly More complex setup
Multi-step sulfonic acid ester intermediate route Piperidine derivatives, sulfonyl chlorides, bases Varied, reflux conditions High purity, industrially viable Longer synthesis, more steps

Research Findings and Industrial Implications

  • The mild reaction conditions and high yields reported in the literature and patents make these synthetic routes suitable for industrial scale-up.
  • The hydrochloride salt form enhances the compound's solubility, facilitating its use in pharmaceutical formulations.
  • The ethoxyethoxy side chain influences pharmacokinetic properties, making the precise control of substitution critical during synthesis.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to prevent inhalation exposure . For spills, evacuate the area, wear respiratory protection, and neutralize with inert adsorbents (e.g., vermiculite). Consult SDS guidelines for emergency procedures, including eye irrigation with saline and skin decontamination using soap and water .

Q. How should researchers determine optimal storage conditions for this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, as recommended for structurally similar piperidine derivatives . Monitor humidity (<30% RH) to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC purity checks every 30 days to validate storage parameters .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, referencing pharmacopeial dissolution protocols .
  • Structural Confirmation : Combine 1H^1H/13C^13C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) to resolve peaks for the ethoxyethoxy side chain and piperidine backbone .

Advanced Research Questions

Q. How can contradictory solubility data for this compound across studies be systematically resolved?

  • Methodological Answer :

  • Step 1 : Replicate experiments under controlled conditions (solvent grade, temperature ±0.1°C).
  • Step 2 : Apply factorial design (e.g., 23^3 matrix) to test variables: solvent polarity, pH, and ionic strength .
  • Step 3 : Use ANOVA to identify significant interactions. For example, solubility in DMSO may vary due to trace water content, requiring Karl Fischer titration for validation .

Q. What strategies integrate computational modeling with experimental data to predict novel reactivity?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Optimize the molecule’s geometry at the B3LYP/6-31G* level to model nucleophilic attack sites on the piperidine ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. Validate with experimental partition coefficients (logP) measured via shake-flask method .
  • Contingency Planning : Cross-validate computational predictions with small-scale reactions (e.g., SN2 substitutions) under inert atmospheres .

Q. How to design an ecotoxicology study aligning with regulatory standards for this compound?

  • Methodological Answer :

  • Test Organisms : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) per OECD Guidelines 202 and 201 .
  • Parameters : Measure EC50_{50} (48-hr) and LC50_{50} (96-hr) with controls for pH (7.0–7.5) and dissolved oxygen (>6 mg/L).
  • Data Reporting : Tabulate results against GHS criteria (e.g., Category 2 for aquatic toxicity if EC50_{50} < 10 mg/L) and submit to regulatory databases .

Q. What experimental frameworks address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process Optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst loading, reaction time). For example, a Central Composite Design (CCD) can identify optimal conditions for the Williamson ether synthesis step .
  • Quality Control : Implement in-line FTIR to monitor intermediate formation and reduce variability .

Data Contradiction Analysis Framework

Variable Source 1 Source 2 Resolution Strategy
Solubility in H2_2O12 mg/mL8 mg/mLControl ion strength (0.1M NaCl)
Melting Point145°C152°CDSC calibration with indium standard

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

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